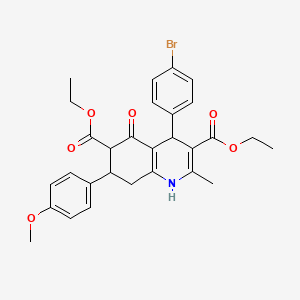![molecular formula C23H25ClN2O4 B11634815 methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634815.png)
methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(1-(4-chlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est un composé organique complexe. Il présente un cycle pyrrole, un groupe chlorophényle et divers substituants qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(1-(4-chlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique généralement une synthèse organique en plusieurs étapes. Le processus peut commencer par la préparation du cycle pyrrole, suivie de l’introduction du groupe chlorophényle et d’autres substituants. Les réactifs couramment utilisés dans ces réactions comprennent les agents chlorurants, les agents méthylant et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé nécessiterait une optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela pourrait impliquer l’utilisation de réacteurs à écoulement continu, de réacteurs haute pression et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(1-(4-chlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction des conditions et des réactifs utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution où un substituant est remplacé par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l’hydrure de lithium et d’aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 4-[(1-(4-chlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, telles que l’activité anti-inflammatoire ou anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur dans les procédés de fabrication chimique.
Mécanisme D'action
Le mécanisme d’action du 4-[(1-(4-chlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à la modulation des voies biologiques. Les voies et les cibles moléculaires exactes dépendraient de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(1-(4-bromophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle
- 4-[(1-(4-fluorophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle
Unicité
L’unicité du 4-[(1-(4-chlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-(2-méthoxyéthyl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle réside dans ses substituants spécifiques et leur arrangement, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H25ClN2O4 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
methyl (4Z)-4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-14-12-17(15(2)26(14)19-8-6-18(24)7-9-19)13-20-21(23(28)30-5)16(3)25(22(20)27)10-11-29-4/h6-9,12-13H,10-11H2,1-5H3/b20-13- |
Clé InChI |
UNNSOUOVQGTTRC-MOSHPQCFSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=C(N(C3=O)CCOC)C)C(=O)OC |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=C(N(C3=O)CCOC)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634732.png)
![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11634736.png)
![2-[(3-methoxypropyl)amino]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634741.png)
![methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634746.png)
![Methyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11634750.png)
![3,5-diethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11634758.png)
![(6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634773.png)


![N'-{3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide](/img/structure/B11634794.png)
![N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11634801.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634802.png)

![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634806.png)
